2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902053
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

CAS No.:

Cat. No.: VC15902053

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)
Standard InChI Key ZQBQAMXKTHNSQM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline core fused with a Boc-protected amine and an acetic acid side chain. The IUPAC name, 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid, reflects its tert-butoxycarbonyl (Boc) group at the 2-position and the acetic acid moiety at the 3-position . Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O
InChIKeyZQBQAMXKTHNSQM-UHFFFAOYSA-N
PubChem CID50851982
Enantiomeric CAS Numbers(R)-enantiomer: 332064-64-9; (S)-enantiomer: 270062-98-1

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.

Stereochemical Considerations

The 3-position of the tetrahydroisoquinoline ring introduces chirality, yielding (R)- and (S)-enantiomers. The (R)-configuration (CAS 332064-64-9) is defined by the InChIKey ZQBQAMXKTHNSQM-CYBMUJFWSA-N, while the (S)-enantiomer (CAS 270062-98-1) has distinct optical activity . This stereochemical divergence impacts binding affinities in drug-receptor interactions, necessitating enantioselective synthesis for targeted applications.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Alkylation of Isoquinoline Precursors: Starting from 1,2,3,4-tetrahydroisoquinoline, alkylation at the 3-position introduces the acetic acid side chain.

  • Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP), yielding the Boc-protected intermediate.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the enantiomers, with chiral stationary phases enabling resolution .

A representative reaction scheme is:

Tetrahydroisoquinoline+CH₂(CO₂H)₂Alkylation3-Acetic Acid DerivativeBoc₂OTarget Compound\text{Tetrahydroisoquinoline} + \text{CH₂(CO₂H)₂} \xrightarrow{\text{Alkylation}} \text{3-Acetic Acid Derivative} \xrightarrow{\text{Boc₂O}} \text{Target Compound}

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s reactive sites (Boc-protected amine and carboxylic acid) facilitate peptide coupling and heterocyclic functionalization. Key applications include:

  • Opioid Antagonists: Derivatives inhibit μ-opioid receptors, showing promise in addiction therapy.

  • Enzyme Inhibitors: The tetrahydroisoquinoline scaffold mimics natural substrates, enabling inhibition of proteases and kinases .

Case Study: Asymmetric Synthesis of (R)-Enantiomer

The (R)-enantiomer (CAS 332064-64-9) is synthesized via chiral auxiliaries or enzymatic resolution. For example, lipase-catalyzed ester hydrolysis achieves >98% enantiomeric excess (ee), critical for high-purity drug intermediates .

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